2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that incorporates a pyridine ring, an oxadiazole ring, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.
Attachment of the methylfuran moiety: The methylfuran group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable furan derivative.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate compound to form the pyridine ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the integrity of microbial cell membranes . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler compound with a furan ring and a methyl group, used in various chemical reactions and as a precursor for more complex molecules.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(2-methylfuran-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-9(5-7-16-8)12-14-11(15-17-12)10-4-2-3-6-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRWFTBQORSHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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